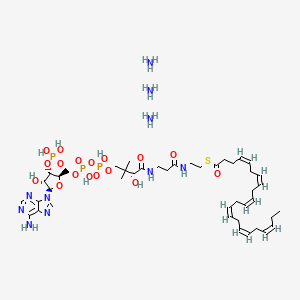

22:6 Coenzyme A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C43H75N10O17P3S |

|---|---|

分子量 |

1129.1 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane |

InChI |

InChI=1S/C43H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h5-6,8-9,11-12,14-15,17-18,20-21,30-32,36-38,42,53-54H,4,7,10,13,16,19,22-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;;;/t32-,36-,37-,38+,42-;;;/m1.../s1 |

InChI 键 |

CTZVGYDJDPNALD-KEZPMSFUSA-N |

手性 SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

规范 SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of 22:6 Coenzyme A in Brain Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl-Coenzyme A (22:6-CoA), the activated form of the essential omega-3 fatty acid docosahexaenoic acid (DHA), plays a central and indispensable role in the neurochemistry and structural integrity of the mammalian brain. This technical guide provides an in-depth exploration of the functions of 22:6-CoA, with a particular focus on its synthesis, its critical role in phospholipid remodeling, and its implications for neuronal health and disease. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction: The Activation of a Crucial Brain Fatty Acid

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is a fundamental component of neuronal and glial cell membranes.[1][2] Its incorporation into these membranes is critical for a vast array of neurological functions, including signal transduction, membrane fluidity, and the modulation of ion channels and receptors. However, for DHA to be utilized in these vital processes, it must first be metabolically activated. This activation is achieved through its conversion to 22:6-CoA, a thioester derivative of coenzyme A.

This conversion is primarily catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSLs). In the brain, Acyl-CoA synthetase 6 (Acsl6) has been identified as a key enzyme responsible for the specific enrichment of DHA.[2][3][4][5] By converting free DHA into 22:6-CoA, Acsl6 effectively "traps" DHA within the cell, making it available for subsequent metabolic pathways, most notably the synthesis of DHA-containing phospholipids (B1166683). The critical importance of this step is underscored by studies on Acsl6 knockout mice, which exhibit significant reductions in brain DHA levels and associated neurological impairments.[2][3][4][5]

Core Function: Substrate for Phospholipid Synthesis

The primary and most well-established function of 22:6-CoA in the brain is to serve as the immediate donor of the docosahexaenoyl acyl group for the synthesis and remodeling of phospholipids. These DHA-containing phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), are highly concentrated in neuronal membranes, particularly at the synapses.

The incorporation of DHA into phospholipids is crucial for:

-

Membrane Fluidity and Structure: The unique polyunsaturated structure of DHA imparts a high degree of fluidity and flexibility to neuronal membranes, which is essential for the proper functioning of embedded proteins like receptors and ion channels.

-

Signal Transduction: DHA-containing phospholipids are precursors to a variety of signaling molecules and are integral to the propagation of neuronal signals.

-

Neuroprotection: The presence of DHA in neuronal membranes is associated with neuroprotective effects, including the modulation of inflammatory responses and the promotion of cell survival pathways.

The metabolic pathway for the incorporation of DHA into phospholipids via 22:6-CoA is a fundamental process for maintaining brain health.

Quantitative Data: Impact of Acsl6 Deficiency on Brain Lipid Composition

The critical role of 22:6-CoA in maintaining brain DHA levels is starkly illustrated by studies on mice lacking the Acsl6 enzyme. Lipidomic analyses of various brain regions from Acsl6 knockout (Acsl6-/-) mice reveal significant and consistent reductions in DHA-containing phospholipids.

| Brain Region | Phospholipid Class | DHA-Containing Species | Percentage Reduction in Acsl6-/- Mice vs. Wild-Type | Reference(s) |

| Cerebellum | Phospholipids | Various | 22% - 71% | [3] |

| Lysophospholipids | Various | 22% - 71% | [3] | |

| Monoacylglycerol | Various | 22% - 71% | [3] | |

| Diacylglycerol | Various | 22% - 71% | [3] | |

| Hippocampus | Phosphatidylcholine | PC(38:6), PC(40:6) | Significant reduction (exact % not specified) | [2] |

| Total DHA | - | 32% | [2] | |

| Midbrain | Phospholipids | Predicted DHA-containing | 24% - 40% | [3] |

| Cortex | Phospholipids | Predicted DHA-containing | 24% - 40% | [3] |

| Spine | Phospholipids | Predicted DHA-containing | 24% - 40% | [3] |

Note: The percentage reductions can vary depending on the specific lipid species and the analytical methods used.

Experimental Protocols

Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol outlines a standard procedure for the extraction of total lipids from brain tissue, which is a crucial first step for subsequent analysis of DHA-containing phospholipids.

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Phosphate-buffered saline (PBS)

-

Homogenizer (e.g., Dounce or mechanical)

-

Centrifuge

-

Glass centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Excise and weigh the brain tissue. For precise regional analysis, microdissection may be required.

-

Homogenize the tissue in 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For example, for 1 gram of tissue, use 20 mL of the solvent mixture.

-

After homogenization, agitate the mixture for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to pellet the solid debris and recover the liquid phase.

-

To the collected supernatant, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.

-

The lower phase (chloroform) contains the total lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.

-

Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.

-

The dried lipid extract can be reconstituted in an appropriate solvent for further analysis, such as LC-MS/MS.

Acyl-CoA Synthetase 6 (Acsl6) Activity Assay

This representative protocol is based on radiometric methods commonly used to measure long-chain acyl-CoA synthetase activity and can be adapted for the specific measurement of Acsl6 activity with DHA as a substrate.

Materials:

-

Brain tissue homogenate or purified Acsl6 enzyme

-

[14C]-DHA or [3H]-DHA (radiolabeled substrate)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Bovine serum albumin (BSA, fatty acid-free)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and BSA.

-

Add the radiolabeled DHA to the reaction mixture.

-

Initiate the reaction by adding the brain tissue homogenate or purified Acsl6 enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a solution that will precipitate the protein and partition the unreacted fatty acid from the acyl-CoA product (e.g., a mixture of isopropanol, heptane, and sulfuric acid - Dole's reagent).

-

After phase separation, the aqueous phase containing the radiolabeled 22:6-CoA is collected.

-

The radioactivity in the aqueous phase is quantified using a liquid scintillation counter.

-

Enzyme activity is calculated based on the amount of radiolabeled 22:6-CoA formed per unit of time and protein concentration.

Quantification of 22:6-CoA by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of 22:6-CoA in brain tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Brain tissue lipid extract (see Protocol 4.1)

-

Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

-

Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

Procedure:

-

Sample Preparation: Spike the brain tissue extract with a known amount of the internal standard.

-

Chromatographic Separation: Inject the sample onto the reversed-phase C18 column. Use a gradient elution with the mobile phases to separate 22:6-CoA from other lipids and acyl-CoAs.

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set up a Multiple Reaction Monitoring (MRM) method. The precursor ion for 22:6-CoA will be its protonated molecular ion [M+H]⁺.

-

Select specific product ions for 22:6-CoA and the internal standard for quantification. These are generated by collision-induced dissociation (CID) in the mass spectrometer.

-

-

Quantification: Create a standard curve using known concentrations of a 22:6-CoA standard and the internal standard. The concentration of 22:6-CoA in the brain sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Broader Implications and Future Directions

The central role of 22:6-CoA in brain lipid metabolism has significant implications for neuroscience and drug development.

-

Neurodegenerative Diseases: Dysregulation of DHA metabolism and reduced levels of DHA-containing phospholipids have been implicated in neurodegenerative diseases such as Alzheimer's disease. Targeting the Acsl6 enzyme or the downstream pathways of 22:6-CoA utilization could represent novel therapeutic strategies.

-

Neuroinflammation: 22:6-CoA is a precursor to lipid mediators that can have both pro- and anti-inflammatory effects. Understanding the regulation of 22:6-CoA pools in the context of neuroinflammation is a critical area of ongoing research.

-

Neurodevelopment: The accumulation of DHA in the brain is essential during fetal and early postnatal development. The activity of Acsl6 and the availability of 22:6-CoA are likely key determinants of proper brain maturation.

-

Drug Development: The development of small molecule modulators of Acsl6 activity could provide a means to manipulate brain DHA levels for therapeutic benefit. Furthermore, understanding the transport and metabolism of DHA-containing compounds is crucial for the design of brain-penetrant drugs.

Conclusion

22:6-Coenzyme A is a linchpin in the complex lipid metabolism of the brain. Its synthesis, catalyzed by enzymes such as Acsl6, is the gateway for the incorporation of the vital omega-3 fatty acid DHA into the neuronal membranes that underpin cognitive function and neurological health. The quantitative data from knockout models unequivocally demonstrate the critical nature of this metabolic step. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricacies of 22:6-CoA metabolism and its role in both normal brain function and the pathogenesis of neurological disorders. Future research in this area holds immense promise for the development of novel therapeutic interventions for a range of debilitating brain diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. JCI Insight - Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging [insight.jci.org]

- 3. pnas.org [pnas.org]

- 4. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Neuronal Architecture: A Technical Guide to Docosahexaenoyl-CoA in Membrane Synthesis

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today illuminates the critical role of Docosahexaenoyl-CoA (DHA-CoA) in the synthesis of neuronal membranes, providing an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the intricate biochemical pathways, enzymatic processes, and regulatory mechanisms that govern the incorporation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, into the very fabric of the nervous system.

Docosahexaenoic acid is a cornerstone of brain health, constituting a significant portion of the polyunsaturated fatty acids in the brain. Its conversion to the activated form, DHA-CoA, is the pivotal first step for its integration into neuronal cell membranes, a process vital for maintaining membrane fluidity, signal transduction, and overall neuronal function. This guide offers a granular look at the molecular machinery responsible for this transformation and its subsequent utilization in building the complex lipid architecture of neurons.

Central to this process is the enzyme Acyl-CoA Synthetase 6 (ACSL6), which exhibits a marked preference for DHA, catalyzing its conversion to DHA-CoA. This activated molecule then serves as a substrate for a class of enzymes known as lysophosphatidic acid acyltransferases (LPAATs), particularly LPAAT4, which esterify DHA-CoA into lysophosphatidic acid, a key intermediate in the de novo synthesis of phospholipids (B1166683). These phospholipids, enriched with DHA, are the fundamental building blocks of neuronal and synaptic membranes.

This guide provides a thorough examination of these enzymatic steps, supported by quantitative data on enzyme kinetics and substrate specificity. Furthermore, it delves into the crucial role of the major facilitator superfamily domain-containing protein 2a (Mfsd2a), the primary transporter responsible for ushering DHA across the blood-brain barrier to make it available for neuronal uptake and subsequent activation.

The content is structured to provide maximum utility for the target audience, with clearly structured tables summarizing all quantitative data for easy comparison, and detailed experimental protocols for key assays cited throughout the text. To further enhance understanding, the guide includes meticulously crafted diagrams generated using Graphviz (DOT language) to visualize signaling pathways, experimental workflows, and the logical relationships between the key molecular players in DHA-CoA metabolism and neuronal membrane synthesis.

I. The Central Role of Docosahexaenoyl-CoA (DHA-CoA) in Neuronal Membrane Synthesis

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is a critical structural component of neuronal membranes.[1][2] The unique chemical structure of DHA, with its 22-carbon chain and six double bonds, imparts a high degree of flexibility and fluidity to the neuronal plasma membrane.[3] This biophysical property is essential for a wide range of neuronal functions, including signal transduction, ion channel activity, and the formation and function of synapses.[3][4]

However, free DHA cannot be directly incorporated into the glycerophospholipid backbone of membranes. It must first be "activated" through its conversion to Docosahexaenoyl-CoA (DHA-CoA). This enzymatic step is the gateway for DHA's entry into the complex pathways of phospholipid synthesis. The formation of DHA-CoA not only traps the fatty acid within the cell but also provides the necessary high-energy thioester bond to drive the subsequent acylation reactions.[5][6]

The abundance of DHA in specific phospholipid classes, particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), underscores the specificity of the enzymatic machinery involved in its incorporation.[1][2] Deficiencies in brain DHA levels have been linked to impaired neurodevelopment, cognitive decline, and an increased risk of neurodegenerative diseases, highlighting the indispensable role of DHA-CoA in maintaining the structural and functional integrity of the nervous system.[5]

II. Key Enzymes in the DHA-CoA Pathway

The synthesis and utilization of DHA-CoA in neuronal membrane synthesis are orchestrated by a series of specific enzymes. The efficiency and substrate preference of these enzymes are critical determinants of the DHA content in neuronal membranes.

Acyl-CoA Synthetase 6 (ACSL6): The Gatekeeper of DHA Activation

Long-chain acyl-CoA synthetase 6 (ACSL6) has been identified as a key enzyme responsible for the conversion of free DHA to DHA-CoA in the brain.[5][6][7] Studies have shown that ACSL6 exhibits a strong preference for DHA as a substrate compared to other long-chain fatty acids. This specificity ensures the efficient activation of DHA for its subsequent incorporation into phospholipids.

There are different transcript variants of the human ACSL6 gene, with ACSL6V1 and ACSL6V2 being the major forms. Kinetic studies have revealed that while both variants can activate a range of fatty acids, ACSL6V2 has a significantly higher affinity for DHA than ACSL6V1, suggesting it plays a more critical role in maintaining high levels of DHA-containing phospholipids in the brain.[6]

The subcellular localization of ACSL6 is predominantly cytoplasmic, with some association with vesicles.[4] Single-molecule RNA in situ hybridization has localized Acsl6 transcripts to neurons, particularly in neuron-rich regions of the hippocampus.[5]

Lysophosphatidic Acid Acyltransferases (LPAATs): Incorporating DHA-CoA into Phospholipids

Once synthesized, DHA-CoA serves as an acyl donor for the acylation of lysophosphatidic acid (LPA) to form phosphatidic acid (PA), a central intermediate in the de novo synthesis of all glycerophospholipids. This reaction is catalyzed by a family of enzymes known as lysophosphatidic acid acyltransferases (LPAATs).

Several LPAAT isoforms have been identified, and they exhibit distinct substrate specificities and tissue distribution. LPAAT4 (also known as AGPAT4) has emerged as a key player in the incorporation of DHA into brain phospholipids. Studies on mouse LPAAT4 have demonstrated its high specificity for polyunsaturated fatty acyl-CoAs, with a particular preference for DHA-CoA. Knockdown of LPAAT4 in a neuronal cell line resulted in decreased LPAAT activity with DHA-CoA and a reduction in DHA-containing phosphatidylcholine species.

III. Quantitative Data on Enzyme Kinetics and DHA Levels

Understanding the quantitative aspects of DHA-CoA metabolism is crucial for developing targeted therapeutic strategies. The following tables summarize key kinetic parameters of the enzymes involved and the typical concentrations of DHA in neuronal membranes.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| mLPAAT4 | Mouse | 16:0 LPA | 13.3 ± 1.9 | 23.2 ± 2.4 | [3] |

| 18:0 LPA | 10.4 ± 1.2 | 23.2 ± 2.4 | [3] | ||

| 22:6-CoA | 3.1 ± 0.6 | 23.2 ± 2.4 | [3] | ||

| hACSL6V1 | Human | DHA | Not reported | Not reported | [6] |

| hACSL6V2 | Human | DHA | High affinity | Not reported | [6] |

| mLPAATδ | Mouse | 18:0-LPA | 42.9 ± 2.9 | 23.2 ± 2.4 | [1] |

| 18:1-LPA | 29 ± 1 | 38 ± 1 | [1] | ||

| Table 1: Kinetic Parameters of Key Enzymes in DHA-CoA Metabolism. |

| Brain Region/Component | Phospholipid Class | DHA Content (% of total fatty acids) | Reference |

| Gray Matter | Total Phospholipids | 30-40% | [4] |

| Synaptic Membranes | Total Fatty Acids | ~35% | [3] |

| Rod Outer Segments | Total Fatty Acids | ~50% | |

| Cerebral Cortex (Mouse) | Phosphatidylethanolamine (PE) | High | [3] |

| Phosphatidylserine (PS) | High | [3] | |

| Table 2: Abundance of DHA in Neuronal Membranes. |

IV. Signaling Pathways and Experimental Workflows

The incorporation of DHA into neuronal membranes is a tightly regulated process that is integrated with cellular signaling and metabolic pathways. The following diagrams illustrate these complex relationships and provide overviews of common experimental workflows used to study them.

V. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Protocol 1: Measurement of Acyl-CoA Synthetase (ACS) Activity

This protocol is adapted from radiometric assays for measuring the activity of ACS enzymes like ACSL6.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT, 10 mM ATP, 200 µM Coenzyme A (CoA), 0.1% Triton X-100

-

Radiolabeled fatty acid (e.g., [¹⁴C]DHA) bound to fatty acid-free Bovine Serum Albumin (BSA)

-

Dole's solution: Isopropanol:Heptane (B126788):H₂SO₄ (40:10:1)

-

Heptane

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell or tissue lysates by homogenization in an appropriate lysis buffer on ice.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

In a microcentrifuge tube, combine a specific amount of lysate protein with the Assay Buffer.

-

Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding Dole's solution.

-

Add heptane and water to partition the phases. Vortex and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the newly synthesized radiolabeled acyl-CoA.

-

Carefully remove the upper phase.

-

Wash the lower phase again with heptane to remove any remaining unreacted fatty acid.

-

Transfer a known volume of the lower aqueous phase to a scintillation vial.

-

Add scintillation cocktail and quantify the amount of radiolabeled acyl-CoA using a scintillation counter.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Protocol 2: Lipid Extraction and Analysis from Neuronal Tissue

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

-

Neuronal tissue or cultured cells

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas stream

-

Appropriate solvents for thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS)

Procedure:

-

Homogenize the neuronal tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the sample volume.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture at a low speed to facilitate the separation of the two phases.

-

Carefully collect the lower chloroform phase, which contains the total lipids.

-

Wash the upper aqueous phase with a small volume of the chloroform:methanol:water (3:48:47) mixture to recover any remaining lipids, and combine the lower phase with the initial lipid extract.

-

Dry the pooled chloroform phase under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent for downstream analysis.

-

For fatty acid composition analysis, the lipid extract can be transmethylated to form fatty acid methyl esters (FAMEs) and analyzed by GC-MS.

-

For phospholipid class and species analysis, the extract can be analyzed by LC-MS/MS.

Protocol 3: Quantification of DHA-CoA in Neuronal Cells by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of DHA-CoA.

Materials:

-

Cultured neuronal cells

-

Internal standard (e.g., a stable isotope-labeled acyl-CoA)

-

Extraction solvent (e.g., acetonitrile/water with a suitable buffer)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Culture neuronal cells under desired experimental conditions.

-

Harvest the cells and rapidly quench metabolic activity (e.g., by washing with ice-cold saline and flash-freezing).

-

Lyse the cells in a cold extraction solvent containing the internal standard.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

-

Inject a known volume of the supernatant onto the LC-MS/MS system.

-

Separate the acyl-CoAs using a reverse-phase C18 column with an appropriate gradient of mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and acetonitrile).

-

Detect and quantify DHA-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DHA-CoA should be optimized.

-

Generate a standard curve using known concentrations of a DHA-CoA standard.

-

Calculate the absolute concentration of DHA-CoA in the neuronal cell samples based on the standard curve and the recovery of the internal standard.

VI. Conclusion and Future Directions

The synthesis of DHA-CoA is a critical control point in the pathway that enriches neuronal membranes with the essential omega-3 fatty acid, DHA. The enzymes ACSL6 and LPAAT4 are key molecular players in this process, ensuring the efficient activation and incorporation of DHA into the building blocks of neuronal and synaptic membranes. The transport of DHA across the blood-brain barrier by Mfsd2a is the essential first step in this entire cascade.

The in-depth understanding of these mechanisms, supported by the quantitative data and detailed protocols presented in this guide, provides a solid foundation for future research. Further investigation into the regulation of ACSL6 and LPAAT4 expression and activity in different neuronal populations and under various physiological and pathological conditions will be crucial. Elucidating the precise kinetic parameters of the human orthologs of these enzymes will be paramount for translational research.

Ultimately, a deeper knowledge of the role of DHA-CoA in neuronal membrane synthesis will open new avenues for the development of novel therapeutic strategies aimed at preventing and treating a range of neurological and neurodegenerative disorders characterized by impaired brain lipid metabolism. By targeting the key enzymes and transporters in this pathway, it may be possible to enhance the brain's ability to incorporate this vital nutrient, thereby promoting neuronal health and resilience.

References

- 1. The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recommendations for Accurate Lipid Annotation and Semi-absolute Quantification from LC-MS/MS Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 5. A novel lysophosphatidic acid acyltransferase enzyme (LPAAT4) with a possible role for incorporating docosahexaenoic acid into brain glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Coenzyme A Synthesis Pathway in Human Cells

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Coenzyme A (CoA) is a vital cellular cofactor central to numerous metabolic processes, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of neurotransmitters and hormones. Its biosynthesis from the essential nutrient pantothenate (vitamin B5) is a highly regulated, five-step enzymatic pathway. Dysregulation of this pathway is implicated in several human diseases, most notably neurodegeneration with brain iron accumulation (NBIA). This technical guide provides a comprehensive overview of the CoA synthesis pathway in human cells, detailing the enzymes involved, their kinetics, subcellular localization, and intricate regulatory mechanisms. Furthermore, this document outlines detailed experimental protocols for studying this pathway and presents visual representations of the core pathway and its regulation by key signaling networks.

The Core Coenzyme A Synthesis Pathway

The synthesis of CoA from pantothenate is a conserved enzymatic cascade that occurs in the cytosol and mitochondria of human cells. The pathway consists of five sequential reactions catalyzed by four distinct enzymes.

The five core steps are:

-

Phosphorylation of Pantothenate: Pantothenate is phosphorylated by Pantothenate Kinase (PANK) to form 4'-phosphopantothenate. This is the rate-limiting step of the pathway.

-

Cysteinylation of 4'-Phosphopantothenate: 4'-phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine to produce 4'-phosphopantothenoylcysteine.

-

Decarboxylation of 4'-Phosphopantothenoylcysteine: 4'-phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to yield 4'-phosphopantetheine.

-

Adenylylation of 4'-Phosphopantetheine: The phosphopantetheine adenylyltransferase (PPAT) domain of the bifunctional enzyme Coenzyme A Synthase (COASY) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.

-

Phosphorylation of Dephospho-CoA: The dephospho-CoA kinase (DPCK) domain of COASY phosphorylates the 3'-hydroxyl group of the ribose moiety of dephospho-CoA to produce the final product, Coenzyme A.

Enzymes of the CoA Synthesis Pathway and their Subcellular Localization

The enzymes of the CoA synthesis pathway are strategically located within the cell to cater to the metabolic demands of different compartments.

| Enzyme | Gene | Subcellular Localization | Function |

| Pantothenate Kinase (PANK) | PANK1, PANK2, PANK3 | PANK1α: NucleusPANK1β: CytosolPANK2: Mitochondrial intermembrane spacePANK3: Cytosol[1] | Catalyzes the rate-limiting phosphorylation of pantothenate. |

| Phosphopantothenoylcysteine Synthetase (PPCS) | PPCS | Cytosol | Condenses 4'-phosphopantothenate with cysteine. |

| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | PPCDC | Cytosol | Decarboxylates 4'-phosphopantothenoylcysteine. |

| Coenzyme A Synthase (COASY) | COASY | Outer mitochondrial membrane, cytosol, mitochondrial matrix[2] | A bifunctional enzyme with PPAT and DPCK activities catalyzing the final two steps of CoA synthesis. |

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes in the CoA synthesis pathway are crucial for understanding its regulation and for the development of potential therapeutic modulators. The following table summarizes the available kinetic data for the human enzymes.

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Notes |

| PANK2 | Pantothenate | 25.4 | 92.0 pmol/min/mg | [3] |

| ATP | 63.6 | 90.2 pmol/min/mg | [3] | |

| PANK3 | Pantothenate | 14 | - | [4] |

| ATP | 311 | - | [4] | |

| PPCS | 4'-Phosphopantothenate | 13 | 0.56 s⁻¹ | With ATP as cosubstrate[5][6] |

| Cysteine | 14 | 0.56 s⁻¹ | With ATP as cosubstrate[5][6] | |

| ATP | 269 | 0.56 s⁻¹ | Exhibits cooperative binding (Hill constant of 1.7)[5][6] | |

| 4'-Phosphopantothenate | 57 | 0.53 s⁻¹ | With CTP as cosubstrate[5][6] | |

| Cysteine | 16 | 0.53 s⁻¹ | With CTP as cosubstrate[5][6] | |

| CTP | 265 | 0.53 s⁻¹ | [5][6] |

Quantitative Data: Metabolite Concentrations

The intracellular concentrations of CoA and its precursors are tightly regulated and can vary depending on cell type and metabolic state. While comprehensive data for all intermediates in a single human cell line are scarce, the following table provides an overview of reported concentrations.

| Metabolite | Concentration Range | Cell Type/Tissue | Method |

| Pantothenate | 1.6 - 2.7 µmol/L (whole blood) | Human whole blood | Microbiologic/Radioimmunoassay |

| Coenzyme A (total) | 100 - 400 µM (cytosol)1 - 5 mM (mitochondria) | Mammalian cells | HPLC/LC-MS/MS |

Concentrations of 4'-phosphopantothenate, 4'-phosphopantothenoylcysteine, 4'-phosphopantetheine, and dephospho-CoA in human cells are not well-documented and require further investigation, likely through targeted LC-MS/MS analysis.

Regulation of the Coenzyme A Synthesis Pathway

The biosynthesis of CoA is intricately regulated at multiple levels to match cellular demand. This includes feedback inhibition by pathway products and modulation by major signaling networks.

Feedback Inhibition

The primary mechanism of regulation is the feedback inhibition of PANK enzymes by CoA and its thioesters (e.g., acetyl-CoA, malonyl-CoA). The different PANK isoforms exhibit varying sensitivities to this inhibition, allowing for differential regulation in various subcellular compartments. PANK2, located in the mitochondria, is strongly inhibited by acetyl-CoA, but this inhibition can be competitively antagonized by long-chain acylcarnitines, linking CoA synthesis to the status of fatty acid oxidation.

Signaling Pathway Integration

Recent studies have revealed that the CoA synthesis pathway is under the control of key cellular signaling pathways that sense nutrient availability and growth signals.

-

PI3K/AKT Pathway: The PI3K/AKT signaling cascade, a central regulator of cell growth and metabolism, promotes CoA synthesis. AKT phosphorylates and inhibits PANK4, a pseudo-kinase that acts as a negative regulator of the pathway. This relieves the suppression of CoA synthesis, coupling it to growth factor signaling.

-

AMPK Pathway: AMP-activated protein kinase (AMPK), the master sensor of cellular energy status, is thought to influence CoA metabolism, although the direct regulatory connections to the core synthesis pathway are still being elucidated.

-

mTOR Pathway: The mechanistic target of rapamycin (B549165) (mTOR) pathway, another crucial regulator of cell growth and metabolism, has been shown to influence lipid biosynthesis, a major consumer of CoA. The direct regulation of CoA synthesis by mTOR is an active area of investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the Coenzyme A synthesis pathway.

Quantification of CoA and its Precursors by LC-MS/MS

This protocol describes a method for the simultaneous quantification of CoA and its biosynthetic intermediates.

1. Sample Preparation:

- Wash cultured cells (e.g., HEK293, HeLa) with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism and extract metabolites by adding ice-cold 80% methanol (B129727).

- Scrape the cells and collect the cell suspension.

- Lyse the cells by sonication or freeze-thaw cycles.

- Centrifuge the lysate at high speed to pellet cellular debris.

- Collect the supernatant containing the metabolites.

- For analysis of pathway intermediates, it is crucial to use a method that does not involve solid-phase extraction, as this can lead to the loss of these polar molecules. The use of 5-sulfosalicylic acid (SSA) for deproteinization is a suitable alternative.

2. LC-MS/MS Analysis:

- Use a C18 reversed-phase column for chromatographic separation.

- Employ a gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., methanol or acetonitrile).

- Couple the liquid chromatography system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Develop specific MRM transitions for each analyte (CoA and its precursors) and their corresponding stable isotope-labeled internal standards.

3. Data Analysis:

- Quantify the analytes by comparing the peak areas of the endogenous metabolites to those of the internal standards.

- Normalize the results to cell number or total protein concentration.

Non-Radioactive Pantothenate Kinase (PANK) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures PANK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

1. Reagents:

- Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 50 mM KCl.

- Substrates: Pantothenate, ATP.

- Coupling enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).

- Coupling substrates: Phosphoenolpyruvate (PEP), NADH.

- PANK enzyme source (e.g., purified recombinant PANK or cell lysate).

2. Assay Procedure:

- Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

- Add the PANK enzyme source to the reaction mixture.

- Initiate the reaction by adding pantothenate and ATP.

- Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

3. Data Analysis:

- Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

- The rate of NADH oxidation is directly proportional to the PANK activity.

Proximity Ligation Assay (PLA) for Protein-Protein Interactions

This method allows for the in situ visualization of interactions between enzymes of the CoA synthesis pathway (e.g., PANK and COASY).

1. Cell Preparation:

- Grow cells on coverslips and fix with 4% paraformaldehyde.

- Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).

2. Antibody Incubation:

- Incubate the cells with primary antibodies raised in different species against the two proteins of interest (e.g., rabbit anti-PANK and mouse anti-COASY).

- Wash the cells to remove unbound primary antibodies.

3. PLA Probe Ligation and Amplification:

- Incubate the cells with PLA probes, which are secondary antibodies conjugated to oligonucleotides.

- Add a ligation solution containing a ligase to join the oligonucleotides of the two PLA probes if they are in close proximity (<40 nm).

- Add an amplification solution containing a polymerase to perform rolling circle amplification of the ligated DNA circle.

4. Detection:

- Incubate with fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

- Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

5. Imaging and Analysis:

- Visualize the PLA signals as fluorescent spots using a fluorescence microscope.

- Quantify the number of PLA signals per cell to determine the extent of protein-protein interaction.

Visualization of Pathways and Workflows

Core Coenzyme A Synthesis Pathway

Caption: The Coenzyme A synthesis pathway in human cells, highlighting the subcellular localization of the enzymatic steps.

Regulation of CoA Synthesis by Signaling Pathways

Caption: Regulation of Coenzyme A synthesis by key signaling pathways including PI3K/AKT, AMPK, and mTOR.

Experimental Workflow for Investigating CoA Synthesis

Caption: A logical workflow for a comprehensive investigation of the Coenzyme A synthesis pathway in human cells.

Conclusion and Future Directions

The Coenzyme A synthesis pathway is a fundamental metabolic process with significant implications for human health and disease. While much is known about the core enzymatic steps, there remain critical knowledge gaps, particularly concerning the precise kinetic parameters of several human enzymes and the in vivo concentrations of pathway intermediates. Future research should focus on filling these gaps to enable more accurate modeling of CoA metabolism. Furthermore, a deeper understanding of the interplay between signaling pathways and CoA synthesis will be crucial for developing targeted therapeutic strategies for diseases associated with dysregulated CoA homeostasis. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge of this essential metabolic pathway.

References

- 1. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 2. Kinetic properties of the isoenzymes of human creatine phosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic characterization of human phosphopantothenoylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of Docosahexaenoyl-CoA Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 long-chain polyunsaturated fatty acid (LC-PUFA), is a critical component of cellular membranes, particularly in the brain and retina. Its activated form, Docosahexaenoyl-CoA (DHA-CoA), is the direct substrate for incorporation into complex lipids and serves as a precursor for signaling molecules. The endogenous synthesis of DHA-CoA from its dietary precursor, α-linolenic acid (ALA), is a complex, multi-organelle process governed by a specific series of enzymatic reactions. This technical guide provides a comprehensive overview of the core enzymes involved in the DHA-CoA biosynthetic pathway, including acyl-CoA synthetases, desaturases, elongases, and peroxisomal β-oxidation enzymes. We present quantitative data on enzyme activity, detailed experimental protocols for their assessment, and visual diagrams of the key pathways and workflows to serve as a resource for researchers in lipid biology and drug development.

The Core Biosynthetic Pathway of DHA-CoA

The primary route for endogenous DHA synthesis in mammals is often referred to as the "Sprecher pathway." This pathway begins in the endoplasmic reticulum (ER) with the dietary essential fatty acid α-linolenic acid (ALA, 18:3n-3) and culminates in the peroxisome. The process involves a series of alternating desaturation and elongation reactions to produce a C24 fatty acid intermediate, which is then transported to the peroxisome for a single round of β-oxidation to yield DHA (22:6n-3).[1][2] Throughout this pathway, the fatty acid intermediates must be activated to their coenzyme A (CoA) thioester derivatives to serve as substrates for the enzymes.

The overall conversion process is as follows:

-

Activation: ALA is activated to ALA-CoA by an Acyl-CoA Synthetase.

-

Endoplasmic Reticulum Cascade: A series of six enzymatic steps involving three desaturations and three elongations converts ALA-CoA to tetracosahexaenoyl-CoA (24:6n-3)-CoA.

-

Peroxisomal Retroconversion: Tetracosahexaenoyl-CoA is transported to the peroxisome.

-

Final Synthesis: A single cycle of β-oxidation shortens the 24-carbon fatty acid to the 22-carbon DHA, which is then activated to DHA-CoA.[2][3]

Key Enzymes in DHA-CoA Biosynthesis

The synthesis of DHA-CoA is a coordinated effort between several classes of enzymes, each representing a potential point of regulation.

Acyl-CoA Synthetases (ACSL)

The initial and final steps of the pathway require the activation of free fatty acids to their CoA esters, a reaction catalyzed by Acyl-CoA Synthetases (ACSLs). This enzymatic step "traps" the fatty acid within the cell for subsequent metabolism.[4] The ACSL family consists of 26 members, each with unique substrate preferences and tissue expression profiles.[4]

-

ACSL6: This isoform is highly expressed in the brain and shows a preference for activating DHA.[5][6] Studies using Acsl6-deficient mice reveal significant reductions in DHA-containing phospholipids (B1166683) in the brain, leading to motor impairments and increased neuroinflammation.[4][7] This highlights ACSL6's critical role in retaining and enriching DHA within neural tissues.[4]

Fatty Acid Desaturases (FADS)

Desaturases introduce double bonds at specific positions in the fatty acyl chain. The key desaturases in this pathway are encoded by the FADS1 and FADS2 genes.

-

FADS2 (Δ6-Desaturase): This enzyme catalyzes the first and rate-limiting step in the conversion of ALA to stearidonic acid (SDA).[1][8] It also acts later in the pathway, converting 24:5n-3 to 24:6n-3.[9] The dual role of FADS2 and its competition for substrates like ALA and 24:5n-3 make it a critical control point.[10]

-

FADS1 (Δ5-Desaturase): This enzyme converts eicosatetraenoyl-CoA (20:4n-3) to eicosapentaenoyl-CoA (EPA-CoA).[11]

Fatty Acid Elongases (ELOVL)

Elongases are responsible for extending the carbon chain of the fatty acid by two carbons per cycle, using malonyl-CoA as the carbon donor.[12]

-

ELOVL5: This elongase primarily acts on C18 and C20 PUFAs, catalyzing the conversion of SDA-CoA to 20:4n-3-CoA.[9][13]

-

ELOVL2: ELOVL2 shows high activity towards C20 and C22 PUFAs and is responsible for the sequential elongation of EPA-CoA to DPA-CoA (22:5n-3) and then to 24:5n-3-CoA.[9][10] The second elongation step (DPA to 24:5n-3) appears to saturate at lower substrate concentrations than the first, suggesting it may be a bottleneck that leads to the accumulation of DPA.[10]

Peroxisomal β-Oxidation Enzymes

The final step of DHA synthesis occurs in the peroxisome, where tetracosahexaenoyl-CoA (24:6n-3) is shortened by one cycle of β-oxidation.[3] This process is distinct from mitochondrial β-oxidation and is not primarily coupled to ATP synthesis.[14] The key enzymes are:

-

Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first, rate-limiting dehydrogenation step.[2][15]

-

D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][3]

-

3-ketoacyl-CoA Thiolase: Catalyzes the final thiolytic cleavage to release acetyl-CoA and the final product, DHA-CoA.[2][3]

Quantitative Data on Enzyme Regulation and Activity

The activity and expression of DHA synthesis enzymes are tightly regulated. Dietary DHA, for instance, is known to down-regulate its own synthesis via feedback inhibition.

Table 1: Effect of Dietary DHA on Liver Enzyme Expression and Activity in Mice Data summarized from studies on BALB/c mice fed diets containing only ALA versus diets containing DHA for 28 days.[16]

| Enzyme | Parameter | ALA Diet (Control) | DHA-containing Diet | Percent Change |

| FADS2 | mRNA Expression | Baseline | ↓ ~30-32% | -31% |

| Protein Content (ng/g) | 33.0 ± 1.7 | 20.9 ± 1.3 | -37% | |

| Activity (ng/min/mg) | 0.072 ± 0.003 | 0.041 ± 0.002 | -43% | |

| FADS1 | Protein Content (ng/g) | 67.9 ± 2.4 | 51.5 ± 3.5 | -24% |

| Activity (ng/min/mg) | 0.077 ± 0.003 | 0.057 ± 0.002 | -26% | |

| ELOVL2 | mRNA Expression | Baseline | ↓ ~33% | -33% |

| Activity (ng/min/mg) | 0.172 ± 0.004 | 0.132 ± 0.003 | -23% | |

| ELOVL5 | mRNA Expression | Baseline | ↓ ~45% | -45% |

| Activity (ng/min/mg) | No significant change | No significant change | N/A |

Table 2: In Vitro Inhibition of ELOVL2/5 Activity by DHA Enzyme activity was measured in isolated liver microsomes exposed to varying concentrations of DHA.[16]

| DHA Concentration (µmol) | ELOVL2/5 Activity (ng/min/mg protein) | Percent Inhibition |

| 0 (Control) | 0.104 ± 0.005 | 0% |

| 25 | 0.028 ± 0.0003 | 73% |

| 50 | 0.021 ± 0.0007 | 80% |

| 100 | 0.009 ± 0.0001 | 91% |

Experimental Protocols & Workflows

Accurate measurement of enzyme activity and metabolite levels is crucial for studying DHA-CoA biosynthesis.

General Experimental Workflow

The workflow for analyzing enzyme activity typically involves isolating the cellular fraction containing the enzyme (e.g., microsomes for ER-resident enzymes), performing an in vitro reaction with a specific substrate, and quantifying the product.

Protocol: In Vitro Fatty Acid Elongase/Desaturase Activity Assay

This protocol is adapted from methodologies used for measuring the conversion of fatty acid precursors in isolated liver microsomes.[16][17]

-

Microsome Isolation:

-

Homogenize fresh or frozen liver tissue (~100 mg) in 4 volumes of ice-cold isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. Resuspend the microsomal pellet in a reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a glass tube containing:

-

1 mg of microsomal protein.

-

Reaction buffer to a final volume of 1 mL.

-

Cofactors: 1 mM NADPH, 0.1 mM CoA, 2 mM ATP, 2.5 mM MgCl₂.

-

Substrate: 20 µM of the specific fatty acid precursor (e.g., for FADS2 activity, use 18:3n-3; for ELOVL2 activity, use 22:5n-3).[16]

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding 6 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture.

-

Add a known amount of an internal standard (e.g., 20 µg of heptadecanoic acid, 17:0) for quantification.[16]

-

Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

-

Evaporate the solvent under a stream of nitrogen.

-

Saponify the lipid extract (e.g., with 0.5 M KOH in methanol at 60°C) and then methylate to form fatty acid methyl esters (FAMEs) (e.g., with 14% boron trifluoride in methanol at 60°C).[18]

-

Extract the FAMEs into hexane (B92381) for analysis.

-

-

Quantification:

-

Analyze FAMEs using Gas Chromatography with Flame Ionization Detection (GC-FID).[19]

-

Identify and quantify the substrate and product peaks by comparing retention times and peak areas with known standards and the internal standard.

-

Calculate enzyme activity as nmol or ng of product formed per minute per mg of microsomal protein.

-

Protocol: Quantification of DHA-CoA and Other Acyl-CoAs

Directly measuring long-chain acyl-CoA species is challenging due to their low abundance and instability. Methods typically rely on liquid chromatography coupled with mass spectrometry.

-

Extraction:

-

Homogenize frozen tissue or cell pellets in an ice-cold isopropanol/water solution containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

-

Perform a multi-step extraction using different solvents (e.g., methanol, chloroform) to precipitate proteins and separate lipids.

-

The final aqueous phase containing the acyl-CoAs is collected and dried.

-

-

Analysis by LC-MS/MS:

-

Reconstitute the sample in an appropriate mobile phase.

-

Separate acyl-CoA species using reverse-phase high-performance liquid chromatography (HPLC).[20]

-

Detect and quantify using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[21]

-

Regulatory Control of DHA Biosynthesis

The DHA synthesis pathway is subject to transcriptional regulation, primarily through nuclear receptors like the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

-

PPARα Regulation: PPARα, often in a heterodimer with the Retinoid X Receptor (RXR), can modulate the transcription of the FADS2 gene.[8] This provides a mechanism for lipid sensors to control the rate of LC-PUFA synthesis.

Conclusion

The enzymatic pathway for DHA-CoA biosynthesis is a highly regulated and complex process essential for maintaining cellular health. The key enzymes—ACSLs, FADS1/2, ELOVL2/5, and the peroxisomal β-oxidation machinery—each serve as critical control points. Understanding their function, regulation, and kinetics is paramount for researchers investigating lipid metabolism in health and disease. The methodologies and data presented in this guide offer a foundational resource for scientists and drug development professionals aiming to modulate this vital pathway for therapeutic benefit.

References

- 1. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-chain acyl-CoA synthetase 6 preferentially promotes DHA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 9. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]

- 10. Elongase reactions as control points in long-chain polyunsaturated fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta oxidation - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Dietary docosahexaenoic acid (DHA) downregulates liver DHA synthesis by inhibiting eicosapentaenoic acid elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]

- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 19. scirp.org [scirp.org]

- 20. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Intricate Web of 22:6-CoA: A Technical Guide to its Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoyl-CoA (22:6-CoA), the activated form of the essential omega-3 fatty acid docosahexaenoic acid (DHA), plays a pivotal role in cellular metabolism, membrane dynamics, and signaling. Its precise subcellular compartmentalization is critical for these functions, dictating its metabolic fate and physiological impact. This technical guide provides an in-depth exploration of the subcellular localization of 22:6-CoA pools, detailing the experimental methodologies used for its determination and summarizing the current understanding of its distribution and metabolic pathways.

Quantitative Distribution of Acyl-CoA Pools

Direct quantitative data on the specific concentration of 22:6-CoA in different subcellular fractions is limited in current literature. However, studies on total long-chain acyl-CoA (LC-CoA) pools provide valuable insights into the metabolic capacities of various organelles. The presence and activity of enzymes known to utilize 22:6-CoA in these compartments strongly suggest the existence of distinct 22:6-CoA pools.

| Organelle | Key Enzymes Utilizing 22:6-CoA/Precursors | Evidence for LC-CoA Pool | Reference |

| Endoplasmic Reticulum (ER) | Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Site of fatty acid activation and phospholipid synthesis.[1][2] | [1][2] |

| Peroxisomes | Acyl-CoA Oxidase 1 (ACOX1), D-bifunctional protein (DBP) | Essential for the β-oxidation of very-long-chain fatty acids, including the retroconversion of 24:6-CoA to 22:6-CoA.[3][4][5] | [3][4][5][6] |

| Mitochondria | Carnitine Palmitoyltransferase (CPT) system (indirectly) | While primarily involved in the β-oxidation of shorter-chain fatty acids, mitochondria receive chain-shortened products from peroxisomes. The presence of a significant LC-CoA pool has been documented.[1][2][6] | [1][2][6] |

Metabolic Pathways and Subcellular Trafficking of 22:6-CoA

The synthesis and degradation of 22:6-CoA involve a coordinated interplay between the endoplasmic reticulum and peroxisomes. This metabolic route, often referred to as the "Sprecher pathway," highlights the essential trafficking of fatty acyl-CoA intermediates between these organelles.

Figure 1. Biosynthesis of 22:6-CoA via the Sprecher Pathway.

This pathway begins in the endoplasmic reticulum with the elongation and desaturation of shorter chain omega-3 fatty acids to form 24:6-CoA.[3] This very-long-chain acyl-CoA is then transported to the peroxisome, a process likely mediated by transporters such as ABCD2.[7] Within the peroxisome, a single round of β-oxidation, catalyzed by enzymes like ACOX1 and D-bifunctional protein, shortens the acyl chain to produce 22:6-CoA.[4][5] The newly synthesized 22:6-CoA is then exported from the peroxisome to be utilized in various cellular processes, primarily for incorporation into phospholipids (B1166683) within the ER.

Experimental Protocols

Accurate determination of the subcellular localization of 22:6-CoA pools requires meticulous experimental procedures, from organelle isolation to sensitive analytical quantification.

Subcellular Fractionation

The initial and most critical step is the isolation of pure subcellular fractions. Differential centrifugation followed by density gradient centrifugation is the classical and most widely used approach.

Protocol: Isolation of Peroxisomes, Mitochondria, and ER by Differential and Density Gradient Centrifugation

-

Materials:

-

Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

-

Density gradient medium (e.g., OptiPrep™ or Percoll®)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

-

Procedure:

-

Homogenization: Mince fresh tissue or collect cultured cells and wash with ice-cold PBS. Resuspend in ice-cold homogenization buffer. Homogenize using a Dounce homogenizer with a loose-fitting pestle (A) followed by a tight-fitting pestle (B) on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the crude mitochondrial fraction.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction (ER).

-

The peroxisomes are typically found in the crude mitochondrial pellet along with mitochondria and lysosomes.

-

-

Density Gradient Centrifugation for Peroxisome and Mitochondria Purification:

-

Resuspend the crude mitochondrial pellet in homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed density gradient (e.g., OptiPrep™ or Percoll®).

-

Centrifuge at high speed (e.g., 35,000 x g for 60-90 min at 4°C).

-

Carefully collect the distinct bands corresponding to mitochondria and peroxisomes. Peroxisomes are denser and will be located in a lower band than mitochondria.

-

-

Purity Assessment: The purity of each fraction should be assessed by Western blotting using specific organelle markers (e.g., Catalase for peroxisomes, Cytochrome c Oxidase for mitochondria, and Calnexin for ER).

-

References

- 1. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Roles of transmembrane protein 135 in mitochondrial and peroxisomal functions - implications for age-related retinal disease [frontiersin.org]

- 4. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]

- 6. Hepatic enzymes, CoASH and long-chain acyl-CoA in subcellular fractions as affected by drugs inducing peroxisomes and smooth endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Specificity of Acyl-CoA Synthetases for Docosahexaenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina. Its incorporation into phospholipids (B1166683) influences membrane fluidity, signal transduction, and the generation of bioactive lipid mediators. The activation of DHA to its coenzyme A (CoA) thioester, docosahexaenoyl-CoA, is the first committed step for its metabolic channeling into these various pathways. This crucial activation is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs). Understanding the specificity of different ACS isoforms for DHA is paramount for elucidating the mechanisms of DHA enrichment in specific tissues and for developing therapeutic strategies targeting lipid metabolism.

This technical guide provides a comprehensive overview of the specificity of key Acyl-CoA synthetase long-chain family members (ACSL) and Fatty Acid Transport Proteins (FATP) for DHA. It includes a detailed summary of quantitative kinetic data, in-depth experimental protocols for assessing enzyme specificity, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinetic Parameters of Acyl-CoA Synthetases for DHA and Other Fatty Acids

The substrate specificity of Acyl-CoA synthetases is determined by their kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximal velocity and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. The catalytic efficiency of an enzyme is often represented by the Vmax/Km ratio.

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)

ACSL4 is known for its preference for long-chain polyunsaturated fatty acids, including arachidonic acid (AA) and DHA.[1][2] There are two main splice variants of human ACSL4, ACSL4V1 and ACSL4V2, with ACSL4V2 being predominantly expressed in the brain.[3] Kinetic studies have revealed that both variants exhibit a high affinity for DHA.[3][4]

| Enzyme Variant | Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (ml/min/mg) |

| Human ACSL4V1 | Arachidonic Acid (AA) | 1.9 | 1850 | 0.974 |

| Eicosapentaenoic Acid (EPA) | 2.5 | 1170 | 0.468 | |

| Docosahexaenoic Acid (DHA) | 2.2 | 890 | 0.405 | |

| Human ACSL4V2 | Arachidonic Acid (AA) | 2.1 | 1640 | 0.781 |

| Eicosapentaenoic Acid (EPA) | 2.8 | 1050 | 0.375 | |

| Docosahexaenoic Acid (DHA) | 2.4 | 810 | 0.338 |

Table 1: Kinetic parameters of recombinant human ACSL4 variants for various fatty acids. Data extracted from a study by Morita et al. (2019).[4]

Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6)

ACSL6 is highly expressed in the brain and testes and plays a crucial role in the enrichment of these tissues with DHA.[5][6][7] Similar to ACSL4, human ACSL6 has two major splice variants, ACSL6V1 and ACSL6V2, which differ in a short motif within the fatty acid Gate domain.[8] Kinetic analyses have demonstrated that ACSL6V2 has a remarkably high affinity and catalytic efficiency for DHA.[4][8]

| Enzyme Variant | Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (ml/min/mg) |

| Human ACSL6V1 | Oleic Acid (18:1) | 97.0 | 18.2 | 0.188 |

| Linoleic Acid (18:2) | 16.8 | 21.1 | 1.256 | |

| Arachidonic Acid (AA) | 67.8 | 10.5 | 0.155 | |

| Docosahexaenoic Acid (DHA) | 109.0 | 12.8 | 0.117 | |

| Human ACSL6V2 | Oleic Acid (18:1) | 88.1 | 20.5 | 0.233 |

| Linoleic Acid (18:2) | 84.0 | 15.5 | 0.185 | |

| Arachidonic Acid (AA) | 75.5 | 11.8 | 0.156 | |

| Docosahexaenoic Acid (DHA) | 15.1 | 78.3 | 5.185 |

Table 2: Kinetic parameters of recombinant human ACSL6 variants for various fatty acids. Data extracted from a study by Oikawa et al. (2021).[4]

Fatty Acid Transport Protein 1 (FATP1)

FATP1 is an integral membrane protein that facilitates the uptake of long-chain fatty acids and also possesses acyl-CoA synthetase activity.[9][10] While FATP1 is known to transport DHA across the blood-brain barrier, specific kinetic parameters (Km, Vmax, kcat) for its acyl-CoA synthetase activity with DHA as a substrate are not yet well-documented in a comparative tabular format.[11] Studies have shown that FATP1 has a broad substrate specificity for fatty acids ranging from 16 to 24 carbons in length.[9]

Experimental Protocols

The determination of Acyl-CoA synthetase specificity for DHA involves a series of well-established biochemical assays. Below are detailed methodologies for key experiments.

Radiometric Assay for Acyl-CoA Synthetase Activity

This method is a highly sensitive and straightforward approach to measure ACS activity using a radiolabeled fatty acid substrate.

Materials:

-

Cell or tissue lysates containing the ACS enzyme of interest.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM dithiothreitol (B142953) (DTT), 10 mM ATP, 0.5 mM Coenzyme A.

-

Radiolabeled fatty acid: [¹⁴C]-DHA or [³H]-DHA complexed to fatty acid-free bovine serum albumin (BSA) in a 2:1 molar ratio.

-

Stopping Solution: Isopropanol/Heptane (B126788)/1M H₂SO₄ (40:10:1, v/v/v).

-

Heptane.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare the reaction mixture by combining the assay buffer and the protein sample (cell lysate or purified enzyme) in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the radiolabeled DHA-BSA complex. The final concentration of DHA should be varied to determine kinetic parameters.

-

Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping solution.

-

Add heptane to extract the unreacted radiolabeled fatty acid. Vortex vigorously and centrifuge to separate the phases.

-

The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA product.

-

Carefully remove the upper organic phase.

-

Wash the lower aqueous phase again with heptane to remove any residual unreacted fatty acid.

-

Transfer a known volume of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled DHA.

Fluorometric Assay for Acyl-CoA Synthetase Activity

This assay provides a non-radioactive alternative for measuring ACS activity and is suitable for high-throughput screening.

Materials:

-

Cell or tissue lysates.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM ATP, 0.2 mM Coenzyme A.

-

DHA substrate.

-

Enzyme Mix: Contains acyl-CoA oxidase (ACOD).

-

Developer Mix: Contains horseradish peroxidase (HRP).

-

Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, enzyme mix, developer mix, and the fluorometric probe.

-

Add the protein sample to the wells of the 96-well microplate.

-

Initiate the reaction by adding the DHA substrate to the wells.

-

Incubate the plate at 37°C.

-

In this coupled reaction, the acyl-CoA produced by ACS is oxidized by ACOD, generating H₂O₂.

-

HRP in the developer mix then catalyzes the reaction between H₂O₂ and the fluorometric probe, producing a fluorescent product (e.g., resorufin).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm) in a kinetic mode over a set period.

-

The rate of fluorescence increase is proportional to the ACS activity. Calculate the activity based on a standard curve generated with a known concentration of H₂O₂.

LC-MS/MS-based Assay for Acyl-CoA Synthetase Activity

This highly sensitive and specific method allows for the direct quantification of the acyl-CoA product.

Materials:

-

Cell or tissue lysates.

-

Assay Buffer: As described for the radiometric assay.

-

DHA substrate.

-

Internal Standard: A stable isotope-labeled acyl-CoA (e.g., [¹³C₁₆]-palmitoyl-CoA).

-

Acetonitrile (B52724) for quenching the reaction.

-

LC-MS/MS system.

Procedure:

-

Perform the enzymatic reaction as described in the radiometric assay (steps 1-4).

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the acyl-CoAs using a suitable liquid chromatography column and gradient.

-

Detect and quantify the DHA-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of DHA-CoA based on the ratio of its peak area to that of the internal standard and a standard curve.

Signaling Pathways and Experimental Workflows

The activation of DHA by specific Acyl-CoA synthetases is a critical node in several signaling pathways that regulate lipid metabolism and cellular function.

ACSL4-Mediated Phospholipid Remodeling and Signaling

ACSL4 plays a key role in the incorporation of polyunsaturated fatty acids like DHA into phospholipids, a process known as phospholipid remodeling or the Lands cycle. This remodeling alters the biophysical properties of cell membranes and can influence the activity of membrane-associated proteins and downstream signaling cascades.

Experimental Workflow for Determining Acyl-CoA Synthetase Substrate Specificity

A systematic workflow is essential for accurately determining the substrate specificity of an Acyl-CoA synthetase. This involves expressing and purifying the enzyme, followed by kinetic analysis with a panel of fatty acid substrates.

Conclusion

The specificity of Acyl-CoA synthetases for docosahexaenoic acid is a critical determinant of its metabolic fate and physiological function. The data and protocols presented in this guide highlight the distinct roles of ACSL4 and ACSL6 in DHA metabolism, with ACSL6V2 emerging as a particularly efficient enzyme for DHA activation. For drug development professionals, targeting these specific ACS isoforms could provide a novel therapeutic avenue for modulating DHA levels and its downstream effects in various pathological conditions. For researchers and scientists, the detailed methodologies and workflows offer a robust framework for further investigating the intricate regulation of fatty acid metabolism. Further research is warranted to elucidate the kinetic properties of other ACS isoforms, such as FATP1, with respect to DHA activation to gain a more complete understanding of this fundamental biological process.

References

- 1. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A positive feedback loop between ZEB2 and ACSL4 regulates lipid metabolism to promote breast cancer metastasis [elifesciences.org]

- 9. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DOT Language | Graphviz [graphviz.org]

The Intricate Dance of 22:6-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina. Its metabolism, specifically the involvement of its coenzyme A derivative, 22:6-CoA, in fatty acid beta-oxidation, is a complex and highly regulated process with significant implications for cellular health and disease. This technical guide provides an in-depth exploration of the role of 22:6-CoA in beta-oxidation, focusing on the core biochemical pathways, enzymatic players, regulatory mechanisms, and the experimental methodologies used to elucidate these processes.

The Central Role of Peroxisomes in 22:6-CoA Metabolism